3-Amino-4-boronobenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-boronobenzoic acid hydrochloride is an organic compound with the molecular formula C7H9BClNO4 and a molecular weight of 217.42 g/mol . This compound is a derivative of benzoic acid, featuring both an amino group and a boronic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-boronobenzoic acid hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromobenzoic acid, undergoes nitration to form 4-bromo-3-nitrobenzoic acid. This intermediate is then reduced to 3-amino-4-bromobenzoic acid.
Borylation: The amino-bromo intermediate is subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield 3-amino-4-boronobenzoic acid.
Hydrochloride Formation: Finally, the boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity .
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
3-Amino-4-boronobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer agents.
Mechanism of Action
The mechanism of action of 3-Amino-4-boronobenzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe.
Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.
Comparison with Similar Compounds
- 3-Amino-4-chlorobenzoic acid hydrochloride
- 3-Amino-4-fluorobenzoic acid hydrochloride
- 3-Amino-4-bromobenzoic acid hydrochloride
Comparison:
- Uniqueness: The presence of both an amino group and a boronic acid group in 3-Amino-4-boronobenzoic acid hydrochloride makes it particularly versatile in organic synthesis and pharmaceutical applications. The boronic acid group allows for unique interactions in biochemical assays and drug development, distinguishing it from its halogenated counterparts .
Properties
IUPAC Name |
3-amino-4-boronobenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4.ClH/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;/h1-3,12-13H,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRENJNMVSRNRES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656977 |
Source
|
Record name | 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-60-4 |
Source
|
Record name | 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.